molecular formula C13H18N6O2 B5278340 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-methyltriazolo[4,5-b]pyridin-6-yl)methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-methyltriazolo[4,5-b]pyridin-6-yl)methanone

Cat. No.: B5278340
M. Wt: 290.32 g/mol
InChI Key: RYOLFAWRPJCUEY-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-methyltriazolo[4,5-b]pyridin-6-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an amino and methoxy group, and a triazolopyridine moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-methyltriazolo[4,5-b]pyridin-6-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, introduction of the amino and methoxy groups, and the construction of the triazolopyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-methyltriazolo[4,5-b]pyridin-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-methyltriazolo[4,5-b]pyridin-6-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-methyltriazolo[4,5-b]pyridin-6-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-methyltriazolo[4,5-b]pyridin-6-yl)methanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-methyltriazolo[4,5-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-18-12-10(16-17-18)5-8(6-15-12)13(20)19-4-3-9(14)11(7-19)21-2/h5-6,9,11H,3-4,7,14H2,1-2H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOLFAWRPJCUEY-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)N3CCC(C(C3)OC)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=N2)C(=O)N3CC[C@H]([C@H](C3)OC)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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